molecular formula C17H25NOS B5135492 4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(4-METHYLPIPERIDINO)METHANONE

4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5135492
M. Wt: 291.5 g/mol
InChI Key: XDPYMWVOKDWMRO-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone is a complex heterocyclic compound that features a thiophene ring fused with a cyclooctane ring and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Cyclooctane Ring Formation: The cyclooctane ring is formed by intramolecular cyclization reactions, often using Grignard reagents or organolithium compounds.

    Piperidine Moiety Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate: A similar compound with an amino group and carboxylate functionality.

    4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)-1-piperazinyl]methanone: A derivative with a methylsulfonyl group on the piperazine ring.

    4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(4-pyridinylmethyl)-1-piperazinyl]methanone: A compound with a pyridinylmethyl group on the piperazine ring.

Uniqueness

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(4-methylpiperidino)methanone is unique due to its specific combination of a thiophene ring, a cyclooctane ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c1-13-8-10-18(11-9-13)17(19)16-12-14-6-4-2-3-5-7-15(14)20-16/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPYMWVOKDWMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(S2)CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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